molecular formula C25H19N3O5S2 B11657152 2-{[2-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}benzoic acid

2-{[2-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}benzoic acid

Cat. No.: B11657152
M. Wt: 505.6 g/mol
InChI Key: CNGVFIOHCRDNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID is a complex organic compound featuring multiple functional groups, including carbamoyl, sulfanyl, and benzothiazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the carbamoyl and sulfanyl groups. The final step involves the acetylation of the phenyl ring. Common reagents used in these reactions include acyl chlorides, thiols, and amines, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of nitro groups yields amines .

Scientific Research Applications

2-{[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID
  • 2-{[2-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID

Uniqueness

The uniqueness of 2-{[2-({[(4-ACETYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]CARBAMOYL}BENZOIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s acetyl group, for example, may enhance its ability to interact with certain biological targets compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C25H19N3O5S2

Molecular Weight

505.6 g/mol

IUPAC Name

2-[[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C25H19N3O5S2/c1-14(29)15-6-8-16(9-7-15)26-22(30)13-34-25-28-20-11-10-17(12-21(20)35-25)27-23(31)18-4-2-3-5-19(18)24(32)33/h2-12H,13H2,1H3,(H,26,30)(H,27,31)(H,32,33)

InChI Key

CNGVFIOHCRDNIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.